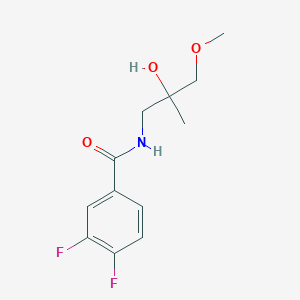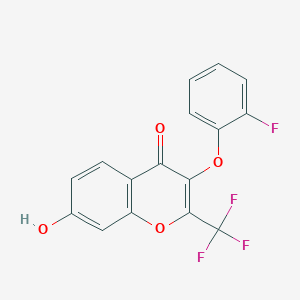
3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one, also known as FLJ11011, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of chromenone derivatives and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one is not fully understood, but studies have suggested that it acts by modulating various cellular signaling pathways. In cancer cells, 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one has been found to inhibit the PI3K/Akt/mTOR pathway and induce the expression of pro-apoptotic proteins. In inflammation studies, 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one has been found to inhibit the NF-κB pathway and reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one has been found to activate the Nrf2/ARE pathway and upregulate the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one has been found to exhibit a range of biochemical and physiological effects. In cancer cells, 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one has been found to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In inflammation studies, 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disease research, 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one has been found to exhibit neuroprotective effects and prevent neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one include its limited solubility in water and its potential to interact with other cellular pathways.
Zukünftige Richtungen
For research on 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one include investigating its potential therapeutic applications in other diseases such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one and to optimize its pharmacokinetic properties. Finally, the development of novel analogs of 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Synthesemethoden
The synthesis of 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one involves the reaction of 2-fluorophenol with 2,2,2-trifluoroacetylacetone in the presence of a base catalyst such as potassium carbonate. The resulting intermediate is then treated with a brominating agent to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one has been found to exhibit neuroprotective effects and can prevent neuronal damage.
Eigenschaften
IUPAC Name |
3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F4O4/c17-10-3-1-2-4-11(10)23-14-13(22)9-6-5-8(21)7-12(9)24-15(14)16(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKGZFCTXDOADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


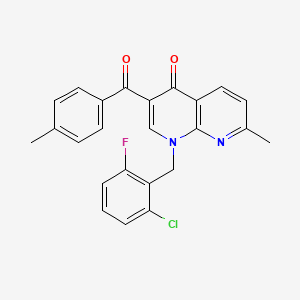
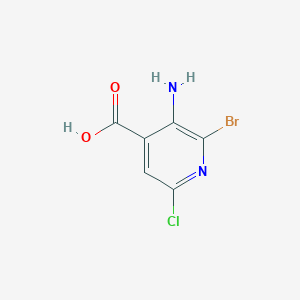
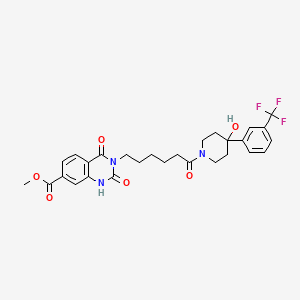
![2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one](/img/structure/B2742120.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2742121.png)
![4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2742122.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclobutanecarboxamide](/img/structure/B2742124.png)
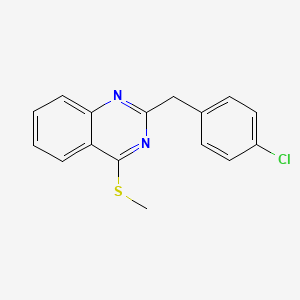
![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2742130.png)
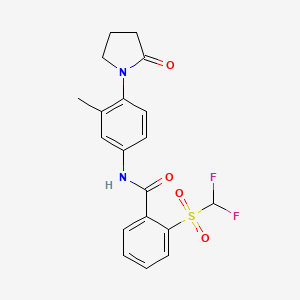
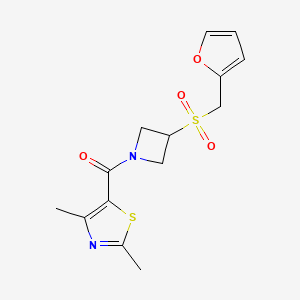
![N-[2-[butyl(methyl)amino]ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2742135.png)
